molecular formula C6H3Cl2NO B151372 3,5-Dichloro-4-pyridinecarboxaldehyde CAS No. 136590-83-5

3,5-Dichloro-4-pyridinecarboxaldehyde

Cat. No. B151372
M. Wt: 176 g/mol
InChI Key: RBFNWOINNIOZKR-UHFFFAOYSA-N
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Description

The compound 3,5-Dichloro-4-pyridinecarboxaldehyde is a derivative of pyridinecarboxaldehyde, which is a class of compounds known for their reactivity and potential in forming various condensation products. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the general behavior of pyridinecarboxaldehydes in chemical reactions.

Synthesis Analysis

The synthesis of pyridinecarboxaldehyde derivatives can be achieved through various methods. One such method is the Vilsmeier reaction, which has been used to obtain 2-chloro-5-aryl-3-pyridine carboxaldehydes from 4-aryl-3-buten-2-one oxime . This suggests that similar strategies could potentially be applied to synthesize 3,5-Dichloro-4-pyridinecarboxaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridinecarboxaldehyde derivatives is characterized by the presence of a pyridine ring substituted with an aldehyde group. The structure of these compounds can be further modified by introducing additional substituents, such as chloro groups, which can influence their reactivity and interaction with other molecules .

Chemical Reactions Analysis

Pyridinecarboxaldehydes are reactive intermediates that can undergo condensation with various arenes in the presence of superacids like triflic acid, leading to high yields of condensation products . These reactions can occur even with deactivated arenes and saturated hydrocarbons, indicating the versatility of pyridinecarboxaldehydes in chemical synthesis. The reactivity of these compounds can be rationalized through the formation of dicationic intermediates, which have been observed using low-temperature 13C NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxaldehyde derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as chloro substituents can affect the electron density of the pyridine ring and, consequently, the reactivity of the aldehyde group. The physicochemical properties of these compounds are important for their potential applications in coordination chemistry, as they can affect the photophysical properties of metal centers when used as ligands .

Scientific Research Applications

Copper Complexes with Protonatable Groups

The synthesis and characterization of copper complexes with chemically identical inner coordination spheres, involving 3-pyridinecarboxaldehyde, have been studied. These complexes exhibit pH-dependent changes in electronic spectroscopy and electrochemistry, indicating potential applications in catalysis and material science (Villanueva, Chiang, & Bocarsly, 1998).

Superacid-catalyzed Reactions

Pyridinecarboxaldehydes, including 3,5-dichloro-4-pyridinecarboxaldehyde, show high yields in condensation reactions with benzene and triflic acid in superacidic solutions. This research offers insights into organic synthesis processes and potential industrial applications (Klumpp, Zhang, Kindelin, & Lau, 2006).

Synthesis of Thieno[2,3-c]pyridines

The treatment of 3,5-dichloro-pyridine-4-carboxaldehyde with various reagents leads to the synthesis of thieno[2,3-c]pyridines. These compounds have potential applications in pharmaceuticals and organic electronics due to their structural and electronic properties (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).

Role in Hydrogen Bonding and Conversion to Imine Complex

Studies have shown that 2-pyridinecarboxaldehyde, closely related to 3,5-dichloro-4-pyridinecarboxaldehyde, can be involved in hydrogen bonding and conversion to imine complexes. This research is significant for understanding reaction mechanisms in coordination chemistry (Yao & Crabtree, 1996).

DFT Study of Condensation Mechanisms

A theoretical study of the condensation mechanisms of 4-pyridinecarboxaldehyde with various acids provides insights into the reaction processes, which can be applied to similar compounds including 3,5-dichloro-4-pyridinecarboxaldehyde (Arsene, Coropceanu, & Purcel, 2022).

Electrochemical Reduction Studies

The electrochemical reduction of pyridinecarboxaldehydes, including 3,5-dichloro-4-pyridinecarboxaldehyde, is significant in understanding the electrochemical properties of these compounds. This research has implications for the development of electrochemical sensors and other electronic devices (Rusling & Zuman, 1986).

Safety And Hazards

3,5-Dichloro-4-pyridinecarboxaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

3,5-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFNWOINNIOZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376639
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-pyridinecarboxaldehyde

CAS RN

136590-83-5
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6M in hexanes, 9.3 ml, 14.9 mmol) was added dropwise at 0° C. to a solution of diisopropylamine (1.95 ml, 14.9 mmol) in THF (30 ml). After 15 min. at 0° C., the solution was cooled to −78° C. and 3,5-dichloropyridine (2.0 g, 13.5 mmol) was added. After 1 h, methyl formate (0.92 ml) was added and the mixture warmed to room temperature over 2 h, diluted with 1N hydrochloric acid and extracted twice with ethyl acetate. The extracts were washed with brine, dried over sodium sulphate and evaporated to give a yellow oil which solidified, m.p. 110-111° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dichloropyridine (296 mg, 2.0 mmol) in THF (6 mL), cooled to −78° C., under N2 protection, was added dropwise LDA (1.2 mL of a 1.8 M solution in THF, 2.2 mmol). After 30 min, a solution of formic acid methyl ester (240 mg, 4.0 mmol) in THF (1.0 mL) was added slowly to the solution. After 1.5 h, the reaction mixture was rapidly poured into a 0° C. sat. aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc and the organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (5:1) as eluent to give 3,5-dichloro-pyridine-4-carbaldehyde as a white solid.
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296 mg
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Synthesis routes and methods V

Procedure details

Under an argon atmosphere, to a solution of diisopropylamine (33.6 ml, 0.24 mol) in tetrahydrofuran (400 ml) at -65° C. was added a 1.6 M solution of n-butyl lithium in hexanes (156 ml). After 20 minutes later, a solution of 3,5-dichloropyridine (29.6 g, 0.20 mol) in tetrahydrofuran (150 ml) was added dropwise, and the mixture was stirred for 30 minutes. Subsequently, the mixture was treated with dimethylformamide (23.2 ml, 0.30 mol) in tetrahydrofuran (50 ml), and then stirred for one hour under the same conditions. The reaction mixture was poured into a 5% aqueous ammonium chloride solution (1,000 ml) and extracted with ethyl acetate. The organic layer was sequentially washed with water and saturated brine, dried, and then concentrated under reduced pressure. The residue was chromatographed on silica gel, to thereby obtain the title compound (27.2 g, yield 77%).
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29.6 g
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150 mL
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50 mL
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-4-pyridinecarboxaldehyde
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3,5-Dichloro-4-pyridinecarboxaldehyde
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3,5-Dichloro-4-pyridinecarboxaldehyde
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3,5-Dichloro-4-pyridinecarboxaldehyde
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3,5-Dichloro-4-pyridinecarboxaldehyde
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3,5-Dichloro-4-pyridinecarboxaldehyde

Citations

For This Compound
7
Citations
N Picci, M Pocci, A Gugliuzza, F Puoci… - … -Sendai Institute of …, 2001 - academia.edu
The reactivity of 3, 5-dichloro-4-pyridinecarbonitrile (1) towards lithium or magnesium organometallic reagent is described. Conditions for substitution of cyano with alkyl or phenyl group…
Number of citations: 13 www.academia.edu
CMB Neves, SLH Rebelo, MAF Faustino… - Catalysts, 2019 - mdpi.com
The synthesis, characterisation and homogeneous catalytic oxidation results of two manganese(III) porphyrins of the so-called second-generation of metalloporphyrin catalysts, …
Number of citations: 9 www.mdpi.com
GZ Zheng, P Bhatia, J Daanen, T Kolasa… - Journal of medicinal …, 2005 - ACS Publications
SAR (structure−activity relationship) studies of triazafluorenone derivatives as potent mGluR1 antagonists are described. The triazafluorenone derivatives are non-amino acid …
Number of citations: 94 pubs.acs.org
SD Lepore, D Mondal - Tetrahedron, 2007 - ncbi.nlm.nih.gov
Leaving groups have been defined as that part of a substrate that becomes cleaved by the action of a nucleophile. 1 The IUPAC definition specifies a leaving group as a molecular …
Number of citations: 66 www.ncbi.nlm.nih.gov
NA Le, V Babu, M Kalt, L Schneider… - Journal of Medicinal …, 2021 - ACS Publications
Photodynamic therapy (PDT) is used to treat various cancerous diseases. Recently, we have demonstrated that platinated pyridyl-substituted porphyrins are potent agents for PDT with …
Number of citations: 17 pubs.acs.org
N Le An - 2020 - zora.uzh.ch
Photodynamic therapy (PDT) is an emerging approach for treatment of different types of cancer including skin cancer, lung cancer, oesophageal cancer and gastric carcinomas. It is …
Number of citations: 3 www.zora.uzh.ch
M Napoletano, G Norcini, F Pellacini, F Marchini… - Bioorganic & medicinal …, 2001 - Elsevier
This communication describes the synthesis and in vitro evaluation of a novel and potent series of phosphodiesterase type IV (PDE4) inhibitors. The compounds described present …
Number of citations: 64 www.sciencedirect.com

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